molecular formula C14H21N3 B1522139 bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1209276-40-3

bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

Cat. No. B1522139
M. Wt: 231.34 g/mol
InChI Key: AWNZTXZFTNCGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the IUPAC name (1,5-dimethyl-1H-pyrrol-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]methanamine . It has a molecular weight of 231.34 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is 1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is an oil that is stored at room temperature . Its boiling point is predicted to be 370.7±37.0 °C .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Inorganic Chemistry

    • The article deals with the sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (H2LR, R = H) or 1,2-bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine (H2LR, R = Me), a BODIPY analogue bridged diruthenium complex as a function .
    • The bridging L2− in 1a, 1b, 22, 3b2 and 3a2 was slightly twisted and planar with torsional angles of 41.54°, 42.91°, 37.38°, 35.33° and 0°, respectively, with regard to the central N2–N3 bond .
    • The extent of twisting of the bridge followed an inverse relationship with the Ru⋯Ru separation: 4.935/4.934 Å 1a / 1b < 5.141 Å 22 < 5.201 Å 3b2 < 5.351 Å 3a2 .
    • This is also attributed to the intermolecular π⋯π/CH⋯π interactions between the nearby aromatic rings of L and bpy or pap in 22 or 32, respectively .
    • The multiple redox steps of the complexes varied appreciably based on the σ-donating (acac) and π-acidic (bpy, pap) characteristics of the ancillary ligands .
  • Pharmaceuticals

    • Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
    • The synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
  • Organic Materials

    • 2,4-Dimethylpyrrole may be used in the synthesis of 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p -benzoquinone boron dipyrromethene (BODIPY) dyes .
    • Its photodecomposition on irradiation has been reported to afford H2, CH4, C2H6 and polymeric products .
  • Natural Products

    • The obtained HD was then used as the starting material in reactions with different primary amines, achieving excellent/quantitative yield and no waste .
    • This aims at very high carbon efficiency and very low E-factor .
  • Dyes

    • 2,4-Dimethylpyrrole may be used in the synthesis of 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p -benzoquinone boron dipyrromethene (BODIPY) dyes .
    • BODIPY dyes are a class of dyes known for their intense fluorescence and stability, making them useful for a variety of applications, including biological imaging .
  • Pharmaceuticals

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Organic Materials

    • bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a nitrogen-containing heterocyclic compound .
    • It is used in pharmaceuticals, organic materials, natural products, dyes, and particularly in bioactive molecules .
  • Natural Products

    • The obtained HD was then used as the starting material in reactions with different primary amines, achieving excellent/quantitative yield and no waste .
    • This aims at very high carbon efficiency and very low E-factor .
  • Dyes

    • 2,4-Dimethylpyrrole may be used in the synthesis of the following: 2,5-bis (2′,4′-dimethyl-5′-pyrryl) p -benzoquinone boron dipyrromethene (BODIPY) dyes .
    • BODIPY dyes are a class of dyes known for their intense fluorescence and stability, making them useful for a variety of applications, including biological imaging .
  • Bioactive Molecules

    • Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .
    • Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • In addition, many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
  • Drug Discovery Research

    • The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
    • This review provides the recent efficient synthetic methods for the pyrrolopyrazines .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNZTXZFTNCGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNCC2=CC=C(N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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